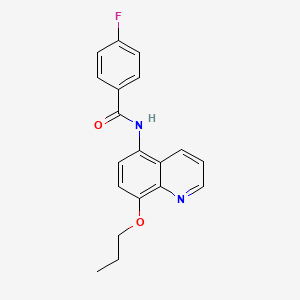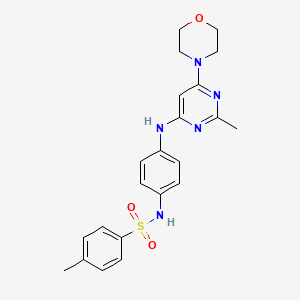![molecular formula C21H18ClNO4 B11326823 Propan-2-yl 4-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11326823.png)
Propan-2-yl 4-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROPAN-2-YL 4-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE: is a synthetic organic compound belonging to the benzoxepine class of chemicals. Benzoxepine derivatives are known for their diverse pharmacological activities, including sedative-hypnotic effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROPAN-2-YL 4-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving appropriate starting materials such as substituted phenols and halogenated ketones.
Amidation: The amide group is introduced by reacting the chlorinated benzoxepine with an appropriate amine derivative.
Esterification: The final step involves esterification of the benzoic acid derivative with isopropanol to form the propan-2-yl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the amide group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the benzoxepine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxepine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex benzoxepine derivatives.
- Studied for its reactivity and stability under various chemical conditions .
Biology and Medicine:
- Investigated for its potential sedative-hypnotic effects.
- Explored for its interactions with central benzodiazepine receptors, which are involved in anxiolytic and anticonvulsant activities .
Industry:
- Potential applications in the development of pharmaceuticals targeting neurological disorders.
- Used in research for the development of new therapeutic agents .
Wirkmechanismus
The mechanism of action of PROPAN-2-YL 4-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with central benzodiazepine receptors. These receptors are coupled with the GABA_A receptor, which modulates the action of gamma-aminobutyric acid (GABA) on neuronal chloride ion flux. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
PROPAN-2-YL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE: Similar structure with a methoxy group instead of a chlorine atom.
Other Benzoxepine Derivatives: Various benzoxepine derivatives with different substituents on the benzoxepine ring.
Uniqueness:
- The presence of the chlorine atom at the 7th position of the benzoxepine ring distinguishes it from other similar compounds.
- Its specific interaction with central benzodiazepine receptors highlights its potential as a sedative-hypnotic agent .
Eigenschaften
Molekularformel |
C21H18ClNO4 |
|---|---|
Molekulargewicht |
383.8 g/mol |
IUPAC-Name |
propan-2-yl 4-[(7-chloro-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H18ClNO4/c1-13(2)27-21(25)14-3-6-18(7-4-14)23-20(24)15-9-10-26-19-8-5-17(22)12-16(19)11-15/h3-13H,1-2H3,(H,23,24) |
InChI-Schlüssel |
KQWBBDNQDQHGNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11326745.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11326763.png)

![N-(3-acetylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11326771.png)
![2-(2-chlorophenyl)-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11326779.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11326785.png)
![8-(2,5-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11326791.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11326793.png)

![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B11326798.png)
![3,5,6-trimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11326812.png)
![3-(3-methoxypropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11326814.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-ethylbutanamide](/img/structure/B11326818.png)
![2-(4-nitrophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11326825.png)
